Ethyl 3-(4-aminobenzamido)propanoate
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Overview
Description
Ethyl 3-(4-aminobenzamido)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly used in the production of fragrances and flavors. This particular compound is characterized by the presence of an amino group attached to a benzoyl moiety, which is further linked to a propionic acid ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-aminobenzamido)propanoate can be achieved through a multi-step process. One common method involves the reaction of 4-aminobenzoic acid with propionic acid in the presence of a dehydrating agent such as thionyl chloride to form 4-aminobenzoyl chloride. This intermediate is then reacted with ethyl 3-aminopropionate under basic conditions to yield the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the esterification process can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-aminobenzamido)propanoate undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and ethanol.
Reduction: 3-(4-Aminobenzoylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-aminobenzamido)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-aminobenzamido)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(benzylamino)propionate
- N-Benzyl-β-alanine ethyl ester
- 4-(Aminomethyl)benzoic acid
- 4-(Methylamino)benzoic acid
Uniqueness
Ethyl 3-(4-aminobenzamido)propanoate is unique due to its specific structural features, including the presence of both an amino group and an ester group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 3-[(4-aminobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-11(15)7-8-14-12(16)9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3,(H,14,16) |
InChI Key |
QJKOMKSYFZOKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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